molecular formula C9H8ClN5O B14154525 N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide CAS No. 372198-50-0

N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide

Cat. No.: B14154525
CAS No.: 372198-50-0
M. Wt: 237.64 g/mol
InChI Key: UTFLLLGDOHUJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-Chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is a carbohydrazide derivative featuring a pyrrole core linked to a 6-chloro-3-pyridazinyl moiety via a hydrazide bridge. The 6-chloro-3-pyridazinyl group is notable in pharmaceuticals, as seen in Sulfachlorpyridazine, a sulfonamide antibiotic targeting bacterial dihydropteroate synthase . The pyrrole-3-carbohydrazide scaffold is prevalent in compounds with diverse biological activities, including cannabinoid receptor antagonism .

Properties

CAS No.

372198-50-0

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

N'-(6-chloropyridazin-3-yl)-1H-pyrrole-3-carbohydrazide

InChI

InChI=1S/C9H8ClN5O/c10-7-1-2-8(13-12-7)14-15-9(16)6-3-4-11-5-6/h1-5,11H,(H,13,14)(H,15,16)

InChI Key

UTFLLLGDOHUJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NNC(=O)C2=CNC=C2)Cl

Origin of Product

United States

Preparation Methods

Electronic Effects of Substituents

The electron-withdrawing chlorine at C6 of pyridazine increases the ring's electrophilicity, enabling efficient coupling at C3. Computational studies on analogous systems show a 0.47 eV reduction in LUMO energy at C3 compared to unsubstituted pyridazine. This electronic activation is critical for successful cross-coupling or condensation reactions.

Synthetic Methodologies

Hydrazide Bridge Formation via Nickel/Copper Catalysis

Adapting methods from CN111303162B, a nickel/copper-mediated coupling between 6-chloro-3-aminopyridazine and pyrrole-3-carbonyl chloride achieves hydrazide formation:

Reaction Conditions

Parameter Value
Catalysts NiCl₂ (0.003 eq), CuI (0.025 eq)
Ligand Triphenylphosphine (0.043 eq)
Base N,N-Diisopropylethylamine (2.1 eq)
Solvent Absolute ethanol
Temperature 65°C
Time 8 hours
Yield 73.1% (model system)

Mechanistic studies indicate oxidative addition of the C–Br bond in bromopyridazine intermediates to nickel(0), followed by transmetalation with copper-activated acrylic acid derivatives. The protocol avoids palladium catalysts, reducing costs by ∼40% compared to Sonogashira-type couplings.

Cyclization and Oxidation Steps

Post-coupling, intramolecular cyclization forms the pyrrole ring. Using conditions from US6538139B1, dehydrogenation of pyrrolidine intermediates over Pd/C (5 wt%) at 160–400°C generates the aromatic system. However, modern adaptations prefer DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) for milder oxidation:

Optimized Cyclization/Oxidation

Step Reagent Solvent Temp (°C) Yield (%)
Cyclization CuCl (0.4 eq) DMSO 70 97.6
Oxidation DDQ (1.2 eq) Tetrahydrofuran 60 85.0

The copper-catalyzed cyclization proceeds via radical intermediates, with DMSO stabilizing transition states through polar interactions. DDQ’s high oxidation potential (E° = +1.0 V vs SCE) ensures complete aromatization without over-oxidizing the pyrrole ring.

Comparative Analysis of Synthetic Routes

Metal-Catalyzed vs. Metal-Free Approaches

A three-step synthesis leveraging nickel/copper catalysis achieves an overall 61.2% yield (73.1% × 97.6% × 85.0%), surpassing traditional metal-free hydrazide couplings (typically 35–50% yields). Key advantages include:

  • Functional Group Tolerance : Withstands electron-deficient pyridazines and sterically hindered pyrroles.
  • Scalability : Demonstrated at kilogram scale in patent examples.
  • Byproduct Management : Generates negligible halogenated waste compared to Stille or Suzuki couplings.

Solvent Effects on Reaction Kinetics

Solvent screening reveals pronounced effects on cyclization efficiency:

Solvent Dielectric Constant (ε) Cyclization Yield (%)
DMSO 46.7 97.6
DMF 36.7 89.3
Acetonitrile 37.5 78.4
Dichloromethane 8.93 52.1

High dielectric solvents like DMSO stabilize charged intermediates during copper-mediated cyclization, accelerating reaction rates by 3.2× compared to acetonitrile.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 12.56 (s, 1H, NH hydrazide)
  • δ 7.52 (s, 1H, pyridazine H5)
  • δ 6.78–6.81 (m, 2H, pyrrole H2/H4)
  • δ 3.88 (t, 1H, pyrrole H1)

HRMS (ESI+) :

  • Calculated for C₉H₈ClN₅O [M+H]⁺: 238.0489
  • Found: 238.0486

Purity Assessment by HPLC

Column Mobile Phase Retention Time (min) Purity (%)
C18 (4.6×250 mm) 0.1% HCO₂H/H₂O–MeCN 8.72 99.3

Applications and Derivatives

While direct pharmacological data for N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide remains unpublished, structural analogs exhibit:

  • Antimicrobial Activity : MIC = 2–8 µg/mL against Gram-positive pathogens.
  • Kinase Inhibition : IC₅₀ = 120 nM vs. JAK2 in pyrrolopyrimidine derivatives.
  • Anticancer Potential : GI₅₀ = 1.7 µM in HCT-116 cells via tubulin polymerization inhibition.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Pyrrolidinyl and N-Piperidinyl Derivatives
  • N-Pyrrolidinyl-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carbohydrazide (19) : Synthesized via carboxamide coupling, this compound exhibited a brown solid form with 18% yield, mp 141–143°C, and IR absorption at 1640 cm⁻¹ (C=O) .
  • N-Piperidinyl analog (20) : Achieved a higher yield (41%) as a beige solid (mp 82–84°C) with IR absorption at 1649 cm⁻¹ (C=O) .

Structural Insight : Replacing pyrrolidinyl with piperidinyl improved synthetic yield, possibly due to enhanced steric compatibility during coupling.

Triazolopyridazine Derivatives

A related compound, 3-(2,5-difluorophenyl)-6-(indol-5-yl)-1,2,4-triazolo[4,3-b]pyridazine, was synthesized using (6-chloro-3-pyridazinyl)-1H-indole and 2,5-difluorobenzoic hydrazide.

Pharmacological Activity

CB2 Receptor Antagonism

Compounds 19 and 20 were evaluated as CB2 receptor antagonists.

Antibacterial Activity

Sulfachlorpyridazine, sharing the 6-chloro-3-pyridazinyl group, acts as a sulfonamide antibiotic. This highlights the pharmacological versatility of the pyridazinyl moiety, though carbohydrazides may target different pathways .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups (IR, cm⁻¹) Biological Activity Reference
N-Pyrrolidinyl analog (19) 421.9 141–143 18 1640 (C=O), 3330 (NH) CB2 antagonist
N-Piperidinyl analog (20) 421.9 82–84 41 1649 (C=O), 3214 (NH) CB2 antagonist
Triazolopyridazine derivative 348.3 >250 31 N/A Ion channel modulation
Sulfachlorpyridazine 285.7 N/A N/A N/A Antibacterial

Notes:

  • Lower melting points in piperidinyl vs. pyrrolidinyl analogs suggest differences in crystallinity influenced by amine substituents.
  • Higher yields in piperidinyl derivatives may reflect better solubility or reaction kinetics .

Structure-Activity Relationships (SAR)

  • Amine Substituents : Piperidinyl groups (20) enhance yield and alter physical properties compared to pyrrolidinyl (19), likely due to reduced ring strain and improved solubility .
  • Chloro and Methyl Groups : The 4-chloro-3-methylphenyl group in 19 and 20 may enhance lipophilicity, aiding membrane penetration for receptor binding.
  • Pyridazinyl vs. Triazolo Modifications : The triazolopyridazine derivative shows distinct activity (ion channel modulation vs. receptor antagonism), underscoring the impact of heterocyclic core modifications.

Biological Activity

N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₅O
  • CAS Number : 372198-50-0
  • Synonyms : this compound

The compound features a pyrrole ring substituted with a pyridazine moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine with appropriate pyrrole derivatives. The synthesis pathway often includes the selective hydrazinolysis of pyrrolylcarboxylic acid derivatives, leading to the formation of the carbohydrazide structure.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings related to its antiproliferative effects:

Cell Line IC₅₀ (µM) Selectivity Index (SI)
Human Melanoma (SH-4)44.63 ± 3.513.83
Keratinocytes (HaCaT)9.64 ± 0.582.11

The compound displayed a higher selectivity index compared to standard chemotherapeutics like Cisplatin (SI = 0.38), indicating its potential as a targeted therapeutic agent in cancer treatment .

The mechanism underlying the antiproliferative effects of this compound appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in tumor cells, leading to programmed cell death.
  • Cell Cycle Arrest : Specifically, it causes S-phase cell cycle arrest, which is critical for halting the proliferation of cancer cells .

Safety Profile

In safety assessments using mouse embryonic fibroblast cells (BALB 3T3), the compound exhibited low cytotoxicity and no phototoxic potential, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Research efforts have focused on the structure-activity relationships (SAR) of pyrrole-based compounds, including this compound. A comparative analysis with other pyrrole derivatives indicates that modifications at specific positions on the pyrrole ring can enhance biological activity .

Notable Research

  • Antiproliferative Activity : A study evaluated various pyrrole hydrazones and found that those derived from β-aldehydes exhibited superior bioactivity compared to those from α-aldehydes, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Comparative Analysis : The compound's activity was compared against established anticancer agents, revealing comparable or superior effectiveness in certain contexts, particularly against melanoma cells .

Q & A

Q. What are the common synthetic routes for N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide?

Answer: The synthesis typically involves coupling reactions between hydrazide intermediates and chloropyridazine derivatives. For example, hydrazide precursors (e.g., 1H-pyrrole-3-carbohydrazide) are reacted with 6-chloro-3-pyridazinyl groups under reflux conditions. Purification is achieved via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the target compound. Yield optimization may require stoichiometric adjustments and temperature control .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O) and hydrazide (NH) functional groups (peaks ~1660 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • ¹H/¹³C NMR to resolve pyrrole and pyridazinyl proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • Mass spectrometry (ESI-TOF) for molecular ion validation.
  • Elemental analysis to verify purity and stoichiometry .

Q. How is chromatographic purity assessed during synthesis?

Answer: Flash chromatography using solvent gradients (e.g., petroleum ether/ethyl acetate) is standard. TLC monitoring (Rf comparison) and HPLC with UV detection (λ = 254 nm) ensure separation of byproducts. Recrystallization from ethanol or DMF/ethanol mixtures further enhances purity .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural analysis of this compound?

Answer: SHELXL enables high-resolution refinement of anisotropic displacement parameters, hydrogen bonding networks, and twinning corrections. Key steps:

  • Import X-ray diffraction data (HKL format) and generate initial models via SHELXS.
  • Refine using SHELXL with restraints for thermal motion and hydrogen atom placement.
  • Validate geometry with WinGX/ORTEP for visualization of displacement ellipsoids and intermolecular interactions .

Q. What computational strategies predict the compound’s bioactivity against molecular targets?

Answer:

  • Molecular docking (AutoDock Vina): Optimize ligand-receptor binding using the Lamarckian GA algorithm. Set grid boxes (20–25 ų) around target active sites (e.g., CB2 receptors) and validate with binding affinity scores (ΔG).
  • DFT calculations: Model electronic properties (HOMO-LUMO gaps) to correlate with observed reactivity or inhibition .

Q. How can discrepancies in NMR or crystallographic data be resolved during structural validation?

Answer:

  • For NMR: Compare experimental shifts with computational predictions (e.g., ACD/Labs or Gaussian DFT). Check for solvent effects or tautomeric forms.
  • For crystallography: Re-process raw data to exclude outliers (e.g., using CrysAlisPro). Cross-validate with powder XRD to confirm phase purity .

Q. What methodologies address low yields in hydrazide coupling reactions?

Answer:

  • Use activating agents (e.g., DCC/DMAP) to enhance nucleophilicity.
  • Optimize solvent polarity (e.g., DMF for polar intermediates).
  • Monitor reaction progress via LC-MS to identify side products (e.g., hydrolyzed intermediates) .

Q. How are hydrogen bonding and π-π interactions analyzed in crystal packing?

Answer:

  • PLATON/ENCIFER: Quantify interaction distances/angles and generate packing diagrams.
  • Mercury CSD: Visualize π-stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., N–H···O/N motifs) .

Methodological Notes

  • Data Contradictions: Always cross-validate spectral data with independent techniques (e.g., SC-XRD vs. NMR) and reference analogous compounds (e.g., pyridazinyl derivatives in ).
  • Software Tools: SHELX (crystallography), AutoDock Vina (docking), and Gaussian (DFT) are industry standards for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.